molecular formula C21H15ClN2O2 B11623308 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B11623308
M. Wt: 362.8 g/mol
InChI Key: PZMIJNFAXBYLFL-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzoxazole ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-7-10-19-18(11-13)24-21(26-19)15-8-9-16(22)17(12-15)23-20(25)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,25)

InChI Key

PZMIJNFAXBYLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzoxazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Coupling with Benzamide: The chlorinated benzoxazole is then coupled with a benzamide derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of intermediates such as 2-aminophenol and benzamide derivatives are synthesized.

    Automated Reaction Systems: Automated systems are used to carry out the chlorination and coupling reactions under controlled conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.

Major Products

    Substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized benzamide derivatives.

    Reduction: Reduced benzamide derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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